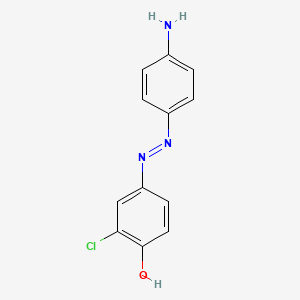
Heteroxanthine, 1,3-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-7-methylxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as other organisms. This compound is part of the methylxanthine class, which includes well-known substances like caffeine and theobromine. It has a molecular formula of C10H14N4O2 and a molecular weight of 222.24 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diethyl-7-methylxanthine can be synthesized through various chemical methods. One common approach involves the alkylation of theobromine (3,7-dimethylxanthine) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .
Industrial Production Methods
Industrial production of 1,3-diethyl-7-methylxanthine often involves biocatalytic processes. For example, engineered microbial cells, such as Escherichia coli strains, can be used to convert caffeine into 7-methylxanthine, which can then be further processed to obtain 1,3-diethyl-7-methylxanthine .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding uric acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Alkylation and acylation reactions can introduce different substituents on the xanthine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces uric acids.
Reduction: Yields precursor xanthines.
Substitution: Results in various alkylated or acylated xanthine derivatives.
Applications De Recherche Scientifique
1,3-Diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a scaffold for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and as an adenosine receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in various assays.
Mécanisme D'action
1,3-Diethyl-7-methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This antagonism leads to increased neurotransmitter release and enhanced neuronal activity. Additionally, it inhibits phosphodiesterase enzymes, resulting in elevated cyclic AMP levels, which further modulate various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar adenosine receptor antagonism.
Theobromine (3,7-dimethylxanthine): Found in cocoa, with milder stimulant effects compared to caffeine.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma due to its bronchodilator properties.
Uniqueness
1,3-Diethyl-7-methylxanthine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike caffeine, it has a more selective action on certain adenosine receptor subtypes, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
31617-39-7 |
|---|---|
Formule moléculaire |
C10H14N4O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-13-8-7(12(3)6-11-8)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3 |
Clé InChI |
WGMHUEQTUNLCNK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4-[3-Amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,5-dihydroxy-6-sulfooxycyclohexyl] 2-amino-3-hydroxypropanoate](/img/structure/B12098954.png)

![5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)


